molecular formula C15H14N2O4 B2923074 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid CAS No. 811841-72-2

2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid

Cat. No. B2923074
CAS RN: 811841-72-2
M. Wt: 286.287
InChI Key: WAXMHSWUSLAQPR-UHFFFAOYSA-N
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Description

“2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” is a unique chemical with the empirical formula C15H14N2O4 . It has a molecular weight of 286.28 . The SMILES string for this compound is COc1ccc(NC(=O)c2ccccc2CC(O)=O)cn1 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid” are not well-documented, organoboron compounds like this one are often used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds .

Scientific Research Applications

  • Antimicrobial Properties : Some derivatives of 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid demonstrate significant antimicrobial activities. A study synthesized a series of 1,3,4-thiadiazole derivatives, showing promising results against various microbial strains (Noolvi et al., 2016).

  • Angiotensin-Converting Enzyme Inhibition : Research on angiotensin-converting enzyme (ACE) inhibitors has highlighted the potential of certain derivatives in this domain. Studies exploring perhydroazepin-2-one and perhydro-1,4-thiazepin-5-one derivatives have demonstrated their efficacy in vitro and in vivo, indicating their therapeutic potential (Yanagisawa et al., 1988); (Yanagisawa et al., 1987).

  • Bone Turnover Applications : A specific compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound has shown efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).

  • Antimycobacterial Activity : Certain phenoxyacetic acid derivatives have been synthesized and studied for their activity against Mycobacterium tuberculosis. Among these, specific compounds demonstrated significant minimum inhibitory concentration, showcasing potential as antimycobacterial agents (Ali & Shaharyar, 2007).

  • Synthesis of Novel Indole-Benzimidazole Derivatives : Studies on the synthesis of novel indole-benzimidazole derivatives using compounds related to 2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid have been conducted, indicating potential applications in developing new organic compounds (Wang et al., 2016).

  • Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, derived from a related compound, has been identified. This fluorophore demonstrates strong fluorescence in a wide pH range and high stability, making it suitable for biomedical analysis (Hirano et al., 2004).

  • Catalytic Applications : The compound 1-(carboxymethyl)pyridinium iodide, related to the chemical structure , has been used as a reusable catalyst for the synthesis of pyranopyrazole derivatives, demonstrating its utility in catalysis (Moosavi‐Zare et al., 2016).

properties

IUPAC Name

2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXMHSWUSLAQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid

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